molecular formula C13H15ClN4O3S B2757817 1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 1798466-47-3

1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No. B2757817
CAS RN: 1798466-47-3
M. Wt: 342.8
InChI Key: NZAVGAFKDDAWAV-UHFFFAOYSA-N
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Description

1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Inhibitory Potential

One significant application of derivatives related to the specified compound is in the development of potent inhibitors. For instance, derivatives have been prepared and evaluated as inhibitors against caspase-3, revealing competitive inhibitory mechanisms with notable potency. This application underscores the compound's potential in therapeutic interventions targeting caspase-3, which plays a crucial role in apoptosis and cancer research (Yang Jiang & Trond Vidar Hansen, 2011).

Antifungal Activity

Another application is found in the synthesis of novel derivatives with potential antifungal activity, particularly against strains of Candida, Geotrichum, Rhodotorula, and Saccharomyces. These compounds have shown greater efficacy than fluconazole in some cases, highlighting their promise in combating fungal infections (Krzysztof Szafrański et al., 2017).

Anticancer Properties

The triazole derivatives have also been explored for their anticancer properties. A specific derivative was found to exhibit notable cytotoxicity against breast cancer cells, lung cancer cells, and prostate cancer cells, compared to the well-known cancer medication doxorubicin. This suggests the compound's derivatives could be potent candidates for novel anticancer drug development (S. Murugavel et al., 2019).

Synthetic Methodologies

Derivatives of this compound have been used in the development of new synthetic methodologies. For example, the preparation of triazoloindoles via tandem copper catalysis illustrates the compound's utility in constructing a range of valuable indole molecules, showcasing its application in organic synthesis and drug discovery processes (Yanpeng Xing et al., 2014).

properties

IUPAC Name

1-[1-(3-chloro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O3S/c1-21-13-3-2-11(8-12(13)14)22(19,20)17-6-4-10(9-17)18-7-5-15-16-18/h2-3,5,7-8,10H,4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAVGAFKDDAWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=CN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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